7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid
Overview
Description
7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonic acid group, an amino group, and a hydroxy group. It is often used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid typically involves the coupling of aniline diazo compounds with 6-[3-(3-aminobenzamido)benzamido]-1-naphthol-3-sulfonic acid . The reaction conditions often require acidic or basic environments to facilitate the coupling process. The compound can also be synthesized through the reduction of nitro groups followed by sulfonation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and sulfonated derivatives .
Scientific Research Applications
7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its sulfonic acid group can enhance its solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid
- 2-Naphthylamine-1-sulfonic acid
- 4-Amino-1-naphthalenesulfonic acid
- 1,5-Naphthalenedisulfonic acid
Uniqueness
7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-12-3-1-2-10(6-12)17(21)19-13-4-5-15-11(7-13)8-14(9-16(15)20)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONNZQRHMVHLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059475 | |
Record name | 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-50-3 | |
Record name | 7-[(3-Aminobenzoyl)amino]-4-hydroxy-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | m-Aminobenzoyl J acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Aminobenzoyl J Acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1743 | |
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Record name | 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | m-Aminobenzoyl J acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8A8YPM8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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